molecular formula C21H36O4 B1212563 4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid

4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid

Cat. No. B1212563
M. Wt: 352.5 g/mol
InChI Key: AVSPCYKDNIUSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid is a natural product found in Plakinastrella onkodes with data available.

Scientific Research Applications

Biological Activity in Microorganisms

A study on the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana isolated oxylipins, including various hydroxytetradeca-trienoic acids, which showed inhibitory activity against TNF-α in macrophages, suggesting potential anti-inflammatory properties (de los Reyes et al., 2014).

Chemical Synthesis and Structural Elucidation

Research focused on synthesizing analogs of lurlenic acid, a component of the mating pheromone of the green flagellate Chlamydomonasallensworthii, demonstrated the importance of the sugar part, phenolic hydroxy group, and unsaturation of the side-chain in pheromonal activity. This highlights the significance of structural elements in biological functions of similar compounds (Takanashi & Mori, 1998).

Potential in Cancer Therapy

Retinoic acid receptor (RAR) active retinoids, which are structurally similar to the given compound, have been found to have potent antiproliferative activity in cervical cancer cells, indicating the potential of such compounds in cancer treatment (Zhang et al., 1996).

Metabolic Pathway Studies

In a study on the biosynthetic origin of AK-toxins in Alternaria alternata, a precursor compound closely related to the one was investigated, demonstrating the use of such compounds in understanding complex biosynthetic pathways (Nakatsuka et al., 1990).

properties

Product Name

4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

4,6,10-triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid

InChI

InChI=1S/C21H36O4/c1-6-10-11-18(7-2)14-17(5)15-21(25,9-4)16-20(24,8-3)13-12-19(22)23/h10-13,15,18,24-25H,6-9,14,16H2,1-5H3,(H,22,23)

InChI Key

AVSPCYKDNIUSRR-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C

synonyms

4,6-DHMTE-TDTA
4,6-dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid
Reactant of Route 2
4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid
Reactant of Route 3
4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid
Reactant of Route 4
4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid
Reactant of Route 5
Reactant of Route 5
4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid
Reactant of Route 6
4,6,10-Triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid

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